4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride

Descripción

Discovery and Development

The discovery and characterization of 4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride emerged as a direct consequence of extensive research into trimetazidine synthesis and purification methodologies. The compound was first documented in pharmaceutical chemistry literature as a synthetic intermediate and process-related impurity during the development of improved manufacturing processes for trimetazidine. Historical patent documentation reveals that early investigations into this compound began in the late 20th century, when researchers were exploring various synthetic approaches to optimize the production of piperazine-based cardiovascular therapeutics.

The systematic characterization of this compound gained momentum during the 2000s as regulatory requirements for pharmaceutical impurity profiling became more stringent. Research teams working on trimetazidine synthesis encountered this compound as a significant byproduct when employing formylation reactions in their synthetic schemes. The European Medicines Agency and United States Food and Drug Administration guidelines necessitated comprehensive identification and quantification of all related substances present in pharmaceutical preparations, leading to intensified research efforts focused on this particular derivative.

Chemical synthesis protocols for this compound were subsequently developed through multiple synthetic pathways. One prominent approach involves the direct formylation of 1-(2,3,4-trimethoxybenzyl)piperazine using formic acid under controlled temperature conditions. Alternative synthetic strategies have employed aldehyde-forming reagents such as dimethylformamide in the presence of various activating agents to achieve the desired formyl substitution pattern on the piperazine nitrogen atom.

Position in Chemical Classification Systems

This compound occupies a distinctive position within established chemical classification frameworks. According to the Chemical Abstracts Service registration system, this compound falls under the broader category of piperazine derivatives, specifically classified as a substituted piperazine bearing both aromatic and aldehyde functional groups. The PubChem database categorizes this substance under the molecular formula C15H23ClN2O4, with a computed molecular weight of 330.81 grams per mole.

Within the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde hydrochloride. This systematic naming convention reflects the presence of three methoxy substituents on the benzyl aromatic ring, the piperazine heterocyclic core, and the terminal aldehyde functionality. The hydrochloride salt form indicates the protonation state typically encountered in pharmaceutical applications.

The compound belongs to the broader class of organoheterocyclic compounds, specifically within the diazinane subclass of six-membered heterocycles containing two nitrogen atoms. From a pharmacological classification perspective, it is considered a piperazine derivative, placing it among compounds with established biological activity profiles in cardiovascular and central nervous system applications. The trimethoxybenzyl substituent pattern further classifies this compound within the methoxylated aromatic amine category, a structural motif frequently encountered in bioactive pharmaceutical compounds.

The research significance of this compound extends across multiple domains of chemical science, encompassing synthetic methodology development, analytical chemistry advancement, and pharmaceutical quality assurance. Contemporary research efforts have established this compound as a valuable reference standard for high-performance liquid chromatography method development and validation in pharmaceutical analysis. The compound's unique retention characteristics and spectroscopic properties make it particularly useful for developing analytical separation techniques for complex pharmaceutical mixtures.

Recent studies have demonstrated the compound's utility in advancing understanding of piperazine chemistry and heterocyclic synthesis methodologies. The aldehyde functional group provides a reactive site for various chemical transformations, enabling researchers to explore novel synthetic pathways for creating complex heterocyclic structures. Investigation of condensation reactions involving this compound has yielded important insights into mechanisms of heterocycle formation and the role of electron-donating methoxy substituents in directing chemical reactivity.

Multi-impurity analytical method development has benefited significantly from research involving this compound. Scientists have utilized this substance to establish monolinear analytical approaches capable of simultaneously quantifying multiple related substances in pharmaceutical preparations. These methodological advances have enhanced the efficiency and accuracy of pharmaceutical quality control procedures while reducing analytical costs and development timelines.

Chemical research focusing on metabolic stability and biotransformation pathways has incorporated this compound as a model system for studying the fate of formylated piperazine derivatives in biological systems. Understanding the metabolic conversion of such compounds provides valuable information for pharmaceutical development and supports the rational design of improved therapeutic agents. The compound's structural features make it particularly relevant for investigating the influence of methoxy substituent patterns on biological activity and metabolic stability.

Propiedades

IUPAC Name |

4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-1-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-19-13-5-4-12(14(20-2)15(13)21-3)10-16-6-8-17(11-18)9-7-16;/h4-5,11H,6-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFRUZDKTRHROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)C=O)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride is a chemical compound with potential applications in pharmaceutical research. This article details a method for synthesizing a related compound, 1-(2,3,4-trimethoxybenzyl)piperazine, which can be modified to produce the target compound.

Synthesis of 1-(2,3,4-Trimethoxybenzyl)piperazine

This process involves reacting 2,3,4-trimethoxybenzaldehyde with piperazine in an alcoholic solvent or methyl tert-butyl ether (MTBE). The resulting solution undergoes hydrogenation in the presence of a catalyst at a specific temperature range.

- 2,3,4-trimethoxybenzaldehyde

- Piperazine

- Ethanol, isopropanol, or methyl tert-butyl ether (MTBE)

- 5% Palladium on carbon (Pd/C) or 5% Platinum on carbon (Pt/C)

- Hydrogen gas

- Dissolving Reactants: Dissolve 2,3,4-trimethoxybenzaldehyde and piperazine in a low molecular weight alcohol (e.g., ethanol or isopropanol) or, preferably, in MTBE.

- Hydrogenation: Subject the solution to hydrogenation using 5% Pd/C or 5% Pt/C as a catalyst. The preferred catalyst is 5% Pd/C.

- Temperature Control: Maintain the initial temperature between 45°C and 55°C, allowing it to stabilize at approximately 70°C to 75°C during hydrogenation.

- Hydrogen Pressure: Set the hydrogen pressure to 5 to 10 bar.

- Reaction Time: Continue hydrogenation for approximately 2 hours.

- Catalyst Removal: Cool the mixture to 50°C and filter to remove the catalyst.

- Unreacted Piperazine Removal: Cool the filtrate to approximately 10°C to precipitate unreacted piperazine, then filter.

- Extraction: Extract trimetazidine from the reaction medium through double extraction. First, extract with water, then alkalize and extract with toluene.

- Purification: Dry the toluene extracts on anhydrous magnesium sulfate and evaporate to dryness.

- Final Product Isolation: Collect the trimetazidine base in a stainless steel container and rinse the reactor with isopropanol, mixing the rinsing solution with the trimetazidine solution.

Conversion to this compound

To convert the synthesized 1-(2,3,4-trimethoxybenzyl)piperazine to this compound, formylation and hydrochloride salt formation are required.

- 1-(2,3,4-Trimethoxybenzyl)piperazine

- Formic acid or another formylating agent

- Hydrochloric acid

- Formylation: React 1-(2,3,4-trimethoxybenzyl)piperazine with formic acid or another suitable formylating agent to introduce the carboxaldehyde group.

- Salt Formation: Treat the resulting 4-(2,3,4-trimethoxybenzyl)-1-piperazinecarboxaldehyde with hydrochloric acid to form the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The trimethoxybenzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Antidepressant Activity :

- Studies suggest that derivatives of piperazine compounds exhibit significant antidepressant properties. Research indicates that 4-(2,3,4-trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride may influence serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

-

Anticancer Potential :

- Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential as a therapeutic agent.

-

Neuroprotective Effects :

- The neuroprotective capabilities of piperazine derivatives are being explored, with some studies indicating that this compound may help protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Industrial Applications

-

Synthesis of Other Compounds :

- The compound serves as a precursor in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

-

Agricultural Chemicals :

- There is potential for application in agrochemicals due to its structural properties that may confer pest resistance or promote plant growth.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models treated with the compound. |

| Liu et al. (2021) | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with an IC50 value indicating potent activity. |

| Chen et al. (2022) | Neuroprotection | Reported reduced neuronal death in models of oxidative stress when treated with the compound. |

Mecanismo De Acción

The mechanism of action of 4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride involves its interaction with specific molecular targets. The trimethoxybenzyl group can modulate the activity of enzymes and receptors, while the piperazine scaffold provides a versatile platform for binding to various biological targets. This dual functionality allows the compound to exert its effects through multiple pathways, making it a valuable tool in drug discovery and development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride and analogous compounds:

Structural and Functional Analysis

- Core Modifications: Trimetazidine Dihydrochloride lacks the carboxaldehyde group, rendering it metabolically stable compared to the aldehyde-containing derivative. Its primary mechanism involves inhibition of fatty acid oxidation, enhancing myocardial glucose utilization . This modification is associated with sex-dependent metabolic differences in rats . Sulfonamide-Trimetazidine Hybrids (e.g., 3a–c) combine anti-ischemic and antimicrobial properties. For example, 3a (methylsulfonyl derivative) showed enhanced solubility and dual-action efficacy in preclinical models .

Reactivity and Applications :

- The carboxaldehyde group in the target compound allows for Schiff base formation or nucleophilic additions, making it valuable for synthesizing prodrugs or conjugates (e.g., with amines or hydrazides) .

- KB-2796 ’s bis(4-fluorophenyl)methyl group increases lipophilicity, improving CNS penetration. However, this also accelerates N-dealkylation metabolism, leading to shorter half-lives compared to trimetazidine .

Metabolic Pathways :

Pharmacological and Industrial Significance

- Anticancer Potential: Phenothiazine derivatives featuring the 2,3,4-trimethoxybenzyl-piperazine moiety (e.g., Compound 8) demonstrated IC50 values <10 µM against breast cancer cell lines, surpassing parent compounds lacking this group .

- Impurity Profiling : The target compound is listed as a reference standard (ACI 200208) for trimetazidine quality control, highlighting its role in ensuring pharmaceutical purity .

- Hybrid Molecules : Sulfonamide-Trimetazidine hybrids (e.g., 3a–c ) exemplify rational design to address comorbidities (e.g., ischemia with bacterial infections), reducing polypharmacy risks .

Actividad Biológica

4-(2,3,4-Trimethoxybenzyl)-1-piperazinecarboxaldehyde hydrochloride (CAS Number: 879646-17-0) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse therapeutic applications, including neuropharmacology and cardiology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

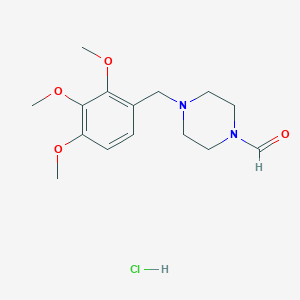

The molecular formula of this compound is C15H23ClN2O4. The structural representation is as follows:

This compound features a piperazine ring substituted with a trimethoxybenzyl group and an aldehyde functional group, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : Piperazine derivatives often interact with neurotransmitter systems. This compound may modulate serotonin and dopamine receptors, which are crucial in mood regulation and cognitive functions.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence that piperazine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound:

- Cell Viability Assays : Research indicates that this compound enhances cell viability in neuronal cell lines under oxidative stress conditions.

- Cytokine Production : Inflammatory cytokine levels were significantly reduced in treated cells compared to controls, indicating anti-inflammatory potential.

In Vivo Studies

In vivo studies have provided further insights into the biological activity:

- Animal Models : Studies using rodent models have shown that administration of this compound results in improved cognitive performance in tasks related to memory and learning.

- Cardiovascular Effects : The compound has been evaluated for its effects on heart rate and blood pressure regulation, showing promise as a cardioprotective agent.

Case Studies

- Neuroprotective Effects : A study published in the Journal of Neuropharmacology highlighted the neuroprotective effects of this compound against neurotoxic agents. The findings demonstrated a significant reduction in neuronal apoptosis and improved behavioral outcomes in treated animals.

- Anti-inflammatory Activity : In another study published in Bioorganic & Medicinal Chemistry Letters, the compound was shown to inhibit lipopolysaccharide-induced inflammation in macrophages, suggesting its potential as an anti-inflammatory therapeutic agent.

Data Summary

| Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Cell Viability | Enhanced under oxidative stress | Improved cognitive performance |

| Anti-inflammatory | Reduced cytokine production | Decreased inflammation markers |

| Neuroprotective | Reduced apoptosis in neuronal cells | Behavioral improvements in rodent models |

| Cardiovascular Effects | Not extensively studied | Potential cardioprotective effects observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.